1H-Indole, 7-(1-piperazinyl)-

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Medicinal chemists targeting IDO1 for immuno-oncology require the specific 7-substituted indole-piperazine regioisomer-generic indole-piperazine hybrids lack the positional geometry needed for nanomolar potency. 1H-Indole, 7-(1-piperazinyl)- (CAS 84807-10-3) provides validated IDO1 inhibition (IC50 13 nM in cellular assays) and serves as a versatile scaffold for CNS-active agent development (SERT Ki as low as 5.63 nM). • Validated IDO1 potency: 13 nM IC50 in murine P815 cells-competitive with clinical candidate chemotypes. • Regiospecific 7-substitution: Enables SAR exploration unavailable with 4-, 5-, or 6-isomers; avoids off-target profiles (e.g., β1-adrenergic binding of 4-isomer). • Dual-purpose scaffold: Supports both immuno-oncology and CNS drug discovery programs. Supplied with ≥95% purity and full analytical documentation.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 84807-10-3
Cat. No. B1274255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 7-(1-piperazinyl)-
CAS84807-10-3
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=C2NC=C3
InChIInChI=1S/C12H15N3/c1-2-10-4-5-14-12(10)11(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2
InChIKeyXKDAUEWDPSMDGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole, 7-(1-piperazinyl)-: Research Overview


1H-Indole, 7-(1-piperazinyl)- (CAS 84807-10-3) is a heterocyclic small molecule featuring an indole core substituted at the 7-position with a piperazine moiety (molecular formula C12H15N3, molecular weight 201.27 g/mol) . This compound serves as a versatile scaffold in medicinal chemistry, with demonstrated activity as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values in the low nanomolar range (13 nM in murine P815 cell assays) [1]. The 7-substitution pattern on the indole ring imparts distinct pharmacological properties compared to its positional isomers, making it a valuable building block for the development of IDO1-targeted immunotherapeutics and CNS-active agents [1].

Reported IDO1 inhibition activity in cellular assays
Regioisomer-dependent target engagement profiling
Derivatizable scaffold for CNS ligand design

1H-Indole, 7-(1-piperazinyl)-: Irreplaceable by Isomers


In drug discovery and chemical biology, the substitution position on the indole ring critically influences target engagement, potency, and selectivity. While 4-, 5-, 6-, and 7-(1-piperazinyl)-1H-indole share the same molecular formula, their receptor binding profiles and enzymatic inhibition capacities differ substantially . For IDO1 inhibition, the 7-substituted analog demonstrates nanomolar potency (IC50 13 nM) in cellular assays, whereas positional isomers at C4, C5, or C6 lack comparable validated IDO1 inhibitory activity [1]. Additionally, the 7-substituted scaffold offers a unique vector for further derivatization, enabling structure-activity relationship (SAR) exploration that is not feasible with alternative regioisomers. Generic indole-piperazine hybrids cannot substitute for the specific 7-positional substitution pattern when IDO1 targeting or distinct CNS pharmacophore alignment is required [1].

Positional isomers (C4, C5, C6) may not support IDO1 inhibition; reported activity profiles differ.
Generic indole-piperazine hybrids lack the 7-substitution vector required for target engagement.
Off-target receptor interactions of other regioisomers may confound study interpretation.

1H-Indole, 7-(1-piperazinyl)-: Differentiation Evidence


IDO1 Inhibition Potency vs. Epacadostat

The target compound, 1H-Indole, 7-(1-piperazinyl)-, inhibits murine IDO1 with an IC50 of 13 nM in P815 cell-based assays [1]. This potency is comparable to the clinical-stage IDO1 inhibitor epacadostat, which exhibits IC50 values ranging from 10 nM to 75 nM across different assay formats [2][3]. The 7-substitution pattern is critical for maintaining low nanomolar potency; positional isomers (4-, 5-, 6-(1-piperazinyl)-1H-indole) lack published IDO1 inhibitory activity at comparable concentrations [1].

IDO1 Inhibition vs. Epacadostat
Reported
IC50 13 nM vs. 10–75 nM
Comparable cellular inhibition context to reference inhibitor.
Cross-study comparison; assay format may influence absolute potency.
Immuno-oncology IDO1 inhibition Tryptophan metabolism

Regioisomeric Selectivity in IDO1 Inhibition

Among the four possible monohydro-1H-indole-1-piperazinyl regioisomers (C4, C5, C6, C7 substitution), only the 7-substituted derivative has documented IDO1 inhibitory activity with an IC50 of 13 nM [1]. The 4-isomer (CAS 84807-09-0) has been characterized for binding to β1-adrenergic receptors and 5-HT1A receptors but lacks reported IDO1 activity . The 5-isomer (CAS 184899-15-8) and 6-isomer (CAS 383861-21-0) show activity primarily in HDAC inhibition (6-position derivatives) or 5-HT6 receptor modulation but not IDO1 [2].

Regioisomer IDO1 Activity
Class-level
Only 7-isomer active; C4/C5/C6 inactive
Regiospecific IDO1 inhibition; only 7-substitution supports reported activity.
Based on published profiles; direct head-to-head data not available.
Structure-activity relationship Regioisomer profiling Scaffold optimization

SERT Ligand Derivatization Potential

Derivatives of 1H-Indole, 7-(1-piperazinyl)- have been optimized to achieve high affinity for the serotonin transporter (SERT). One derivative exhibited a Ki of 5.63 nM in radioligand displacement assays . In contrast, unsubstituted indole shows negligible SERT binding, and positional isomers require distinct substitution patterns to achieve comparable affinity [1]. The 7-piperazinyl substituent provides a favorable vector for functional group introduction that enhances SERT engagement while maintaining drug-like properties.

SERT Affinity (Derivative)
Reported
Ki 5.63 nM
Supports SERT-targeted probe design.
Affinity achieved with optimized derivative; scaffold alone requires further modification.
CNS drug discovery Serotonin transporter Antidepressant development

1H-Indole, 7-(1-piperazinyl)-: Validated Applications


IDO1 Inhibitor Discovery & Lead Optimization

The 13 nM IDO1 inhibitory activity of 1H-Indole, 7-(1-piperazinyl)- in cellular assays [1] makes it an ideal starting scaffold for immuno-oncology programs. Researchers can perform structure-activity relationship (SAR) studies by modifying the piperazine nitrogen or indole C2/C3 positions to improve potency, selectivity, and pharmacokinetic properties. The compound's potency approaches that of clinical candidates like epacadostat, offering a competitive chemotype for patent space exploration [2].

Regioisomeric SAR & Selectivity Profiling

Given the distinct pharmacological profiles of 4-, 5-, 6-, and 7-(1-piperazinyl)-1H-indole isomers [1], the 7-substituted compound is essential for comparative studies aimed at mapping the regiospecific determinants of IDO1 inhibition. This enables medicinal chemists to rationally design selective IDO1 inhibitors while minimizing off-target interactions observed with other regioisomers (e.g., β1-adrenergic receptor binding for the 4-isomer ).

SERT Ligand Development

Derivatives of the 7-piperazinyl scaffold have achieved Ki values as low as 5.63 nM for SERT , making this compound a validated precursor for developing novel antidepressant agents. Researchers can leverage the piperazine nitrogen for introducing diverse substituents to modulate SERT affinity, D2 receptor interactions, and blood-brain barrier penetration.

HIV-1 Attachment Inhibitor Scaffold Exploration

Indole-oxoacetic piperazinyl benzamide derivatives incorporating C7-heteroaryl substitutions have demonstrated picomolar antiviral potency in pseudotyped HIV-1 assays and nanomolar activity against M- and T-tropic viruses . The 7-position of the indole core is critical for maintaining ligand efficiency and lipophilic efficiency in this chemotype, providing a foundation for further optimization of HIV-1 attachment inhibitors.

Application
Selection Property
Validation Focus
IDO1 pathway inhibitor discovery
7-substitution regiospecificity
Cellular IDO1 activity confirmation
Regioisomer SAR profiling
Positional isomer specificity
IDO1 inhibition across regioisomers
SERT ligand design
Derivatizable piperazine vector
SERT binding affinity assessment
HIV-1 attachment inhibitor scaffold profiling
C7-heteroaryl substitution
Antiviral activity in pseudotyped assays

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